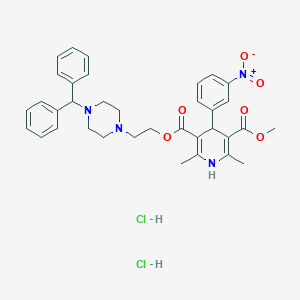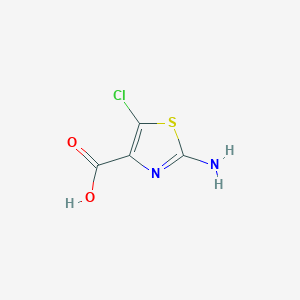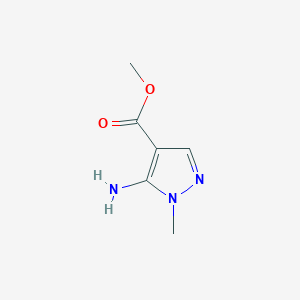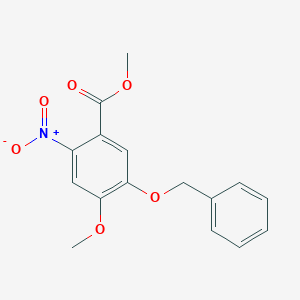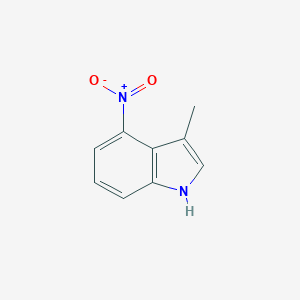![molecular formula C7H6BrClN2 B190278 5-Chloroimidazo[1,2-a]pyridine hydrobromide CAS No. 114603-78-0](/img/structure/B190278.png)
5-Chloroimidazo[1,2-a]pyridine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloroimidazo[1,2-a]pyridine hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a heterocyclic organic molecule that contains a pyridine ring fused with an imidazole ring, with a chlorine atom attached to the pyridine ring.
Mécanisme D'action
The mechanism of action of 5-Chloroimidazo[1,2-a]pyridine hydrobromide is not fully understood, but it is believed to involve the inhibition of various enzymes and modulation of ion channel activity. The compound has been shown to bind to the active site of protein kinases and phosphodiesterases, thereby preventing the phosphorylation of target proteins and the hydrolysis of cyclic nucleotides, respectively. It has also been shown to interact with ion channels, modulating their activity and leading to changes in membrane potential and neurotransmitter release.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-Chloroimidazo[1,2-a]pyridine hydrobromide are diverse and depend on the specific target enzyme or ion channel. In general, the compound has been found to exhibit potent antitumor, anti-inflammatory, and analgesic effects in various animal models. It has also been shown to modulate the activity of ion channels, leading to changes in membrane potential and neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Chloroimidazo[1,2-a]pyridine hydrobromide in lab experiments include its potent activity against various enzymes and ion channels, as well as its diverse range of biological effects. The compound is also relatively easy to synthesize and can be obtained in high yields. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 5-Chloroimidazo[1,2-a]pyridine hydrobromide. One potential direction is the development of more potent and selective inhibitors of specific enzymes or ion channels. Another direction is the investigation of the compound's potential applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of 5-Chloroimidazo[1,2-a]pyridine hydrobromide involves the reaction of 2-chloro-5-nitropyridine with imidazole in the presence of a reducing agent such as iron powder or tin(II) chloride. The reaction results in the reduction of the nitro group to an amino group, followed by the formation of the imidazole ring by the condensation of the amino group with the imidazole ring. The final product is obtained by treatment with hydrobromic acid.
Applications De Recherche Scientifique
5-Chloroimidazo[1,2-a]pyridine hydrobromide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
In biochemistry and pharmacology, 5-Chloroimidazo[1,2-a]pyridine hydrobromide has been found to act as a potent inhibitor of various enzymes, including protein kinases and phosphodiesterases. It has also been shown to modulate the activity of ion channels, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Propriétés
Numéro CAS |
114603-78-0 |
|---|---|
Nom du produit |
5-Chloroimidazo[1,2-a]pyridine hydrobromide |
Formule moléculaire |
C7H6BrClN2 |
Poids moléculaire |
233.49 g/mol |
Nom IUPAC |
5-chloroimidazo[1,2-a]pyridine;hydrobromide |
InChI |
InChI=1S/C7H5ClN2.BrH/c8-6-2-1-3-7-9-4-5-10(6)7;/h1-5H;1H |
Clé InChI |
PPXPGLAVOIEXTG-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=CN2C(=C1)Cl.Br |
SMILES canonique |
C1=CC2=NC=CN2C(=C1)Cl.Br |
Synonymes |
5-ChloroiMidazo[1,2-a]pyridine hydrobroMide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxyphosphoryl]oxyethane](/img/structure/B190203.png)
![1-(Thieno[2,3-b]pyridin-5-yl)ethanone](/img/structure/B190204.png)

